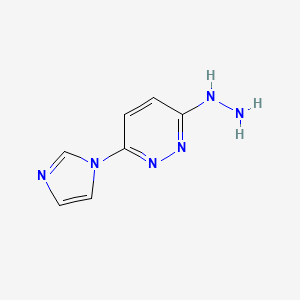

![molecular formula C22H29N3O5 B2424154 methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate CAS No. 896384-22-8](/img/structure/B2424154.png)

methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

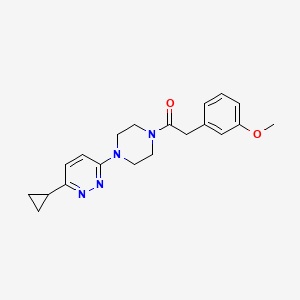

“Methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate” is a chemical compound with the molecular formula C22H29N3O5 and a molecular weight of 415.491. It is intended for research use only1.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound. However, it’s worth noting that cyclohexylamine, a potential precursor, is commercially available2.Molecular Structure Analysis

The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring1. The molecule also contains a cyclohexylamino group and a carboxylate ester group1.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound. However, given its structure, it might undergo reactions typical for quinazolines, carboxylate esters, and amines.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not well-documented in the available literature.科学的研究の応用

Antitumor and Antimalarial Properties

Research has shown that derivatives of quinazoline, similar to the compound , exhibit potent antimalarial, antibacterial, and antitumor activities. For instance, trimetrexate, a quinazoline derivative, has demonstrated a broad spectrum of antitumor effects and has been evaluated for its antimalarial and antibacterial properties, indicating its potential in developing treatments for various diseases (E. Elslager, J. Johnson, L. M. Werbel, 1983).

Synthesis of Quinazoline Derivatives

The compound's framework is central to synthesizing various heterocyclic systems, including benzoxazines, quinazolin-2-ones, and quinoline-4-ones, through methods like palladium-catalyzed oxidative carbonylation. This synthesis approach highlights the versatility of quinazoline derivatives in creating structurally diverse molecules with potential pharmacological activities (M. Costa, N. D. Ca', B. Gabriele, C. Massera, G. Salerno, Matteo Soliani, 2004).

Isocyanide Cyclization Reactions

Quinazoline derivatives have been utilized in isocyanide cyclization reactions to form various heterocyclic systems, demonstrating the compound's role in expanding synthetic methodologies for creating complex molecules. This application is crucial for developing new materials and pharmaceuticals with specific biological activities (B. Neue, Ralph Reiermann, R. Fröhlich, B. Wibbeling, K. Bergander, E. Würthwein, 2013).

Development of Antifolate Agents

Quinazoline derivatives have been explored for their antifolate properties, indicating their potential in cancer therapy. The synthesis and evaluation of these compounds have contributed to understanding their mechanism of action and optimizing their therapeutic efficacy (J. Degraw, P. H. Christie, W. T. Colwell, F. M. Sirotnak, 1992).

Antimonoamineoxidase and Antitumor Activity

Specific quinazoline derivatives have shown antimonoamineoxidase and antitumor activities, offering a foundation for developing new therapeutic agents targeting monoamine oxidase and various cancers. This research underscores the compound's versatility in drug discovery and development (A. Markosyan, S. V. Dilanyan, R. S. Sukasyan, F. Arsenyan, B. T. Garibdzhanyan, 2008).

Safety And Hazards

The safety and hazards associated with this compound are not well-documented in the available literature. As with all chemicals, it should be handled with appropriate safety measures.

将来の方向性

The future directions of research involving this compound are not well-documented in the available literature. Given its complex structure, it might be of interest in medicinal chemistry or material science.

Please note that this analysis is based on the limited information available and might not be comprehensive. For more detailed information, please refer to specific scientific literature and databases.

特性

IUPAC Name |

methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O5/c1-30-21(28)15-11-12-17-18(14-15)24-22(29)25(20(17)27)13-7-3-6-10-19(26)23-16-8-4-2-5-9-16/h11-12,14,16H,2-10,13H2,1H3,(H,23,26)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCZAQBQQYMQAFY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-[6-(cyclohexylamino)-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-methoxy-3-[(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)sulfonylamino]phenyl]acetamide](/img/structure/B2424072.png)

![1-[(Diphenylacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B2424080.png)

![N-(4-fluorobenzyl)-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2424083.png)

![2-{[11-(Hydroxymethyl)-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl}-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2424086.png)

![N-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide](/img/structure/B2424090.png)

![1-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2424091.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2424092.png)

![N-(4-methoxyphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2424093.png)